molecular formula C23H22N2O3 B2645500 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE CAS No. 866844-06-6

1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE

Cat. No.: B2645500
CAS No.: 866844-06-6
M. Wt: 374.44
InChI Key: BAFJJQDERQMYFY-UHFFFAOYSA-N
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Description

1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a methylbenzoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the methylbenzoyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Methylbenzoyl Group: This step typically involves Friedel-Crafts acylation using methylbenzoyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE can be compared with other similar compounds, such as:

    Ethyl this compound-4-carboxylate: This compound has a similar structure but includes an ethyl ester group.

    This compound hydrochloride: This compound is the hydrochloride salt form of the original compound.

Properties

IUPAC Name

(4-methylphenyl)-(8-piperidin-1-yl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-5-7-16(8-6-15)23(26)18-13-24-19-12-21-20(27-14-28-21)11-17(19)22(18)25-9-3-2-4-10-25/h5-8,11-13H,2-4,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFJJQDERQMYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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